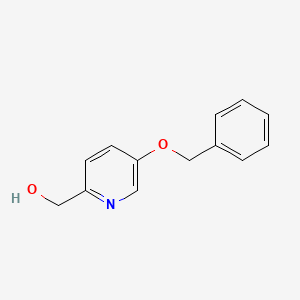

(5-(Benzyloxy)pyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-phenylmethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGLFQHWXNTFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471354 | |

| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59781-11-2 | |

| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Benzyloxy)pyridin-2-yl)methanol (CAS: 59781-11-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (5-(Benzyloxy)pyridin-2-yl)methanol, CAS number 59781-11-2. It details its physicochemical properties, synthesis, spectroscopic data, and its significant role as a versatile building block in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties

This compound is a pyridine derivative characterized by a benzyloxy substituent at the 5-position and a hydroxymethyl group at the 2-position. This unique arrangement of functional groups makes it a valuable intermediate in organic synthesis. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 59781-11-2 | - |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Melting Point | 67-68 °C | [2] |

| Boiling Point (Predicted) | 383.2 ± 32.0 °C | [2] |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.18 ± 0.10 | [2] |

| Appearance | Solid | - |

Table 1: Physicochemical Data of this compound.

Synthesis

The most common and efficient method for the synthesis of this compound is through the reduction of its corresponding ester, methyl 5-(benzyloxy)pyridine-2-carboxylate. This transformation can be achieved using standard reducing agents such as sodium borohydride or lithium aluminum hydride.

Experimental Protocol: Reduction of Methyl 5-(benzyloxy)pyridine-2-carboxylate

This protocol describes a general procedure for the reduction of the ester to the desired alcohol.

Materials:

-

Methyl 5-(benzyloxy)pyridine-2-carboxylate

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or Methanol (MeOH)

-

Distilled water

-

Saturated aqueous solution of ammonium chloride (NH₄Cl) (for quenching LiAlH₄) or dilute hydrochloric acid (HCl) (for quenching NaBH₄)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-(benzyloxy)pyridine-2-carboxylate in an appropriate anhydrous solvent (e.g., THF for LiAlH₄ reduction or methanol for NaBH₄ reduction).

-

Addition of Reducing Agent:

-

Using LiAlH₄: Cool the solution to 0 °C using an ice bath. Slowly add a molar excess of lithium aluminum hydride in small portions.

-

Using NaBH₄: Add a molar excess of sodium borohydride to the methanolic solution. The reaction may be run at room temperature or require gentle heating.[3]

-

-

Reaction Monitoring: Stir the reaction mixture at the appropriate temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching the Reaction:

-

For LiAlH₄: Cool the reaction mixture to 0 °C and cautiously add water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water to precipitate the aluminum salts.

-

For NaBH₄: Carefully add dilute hydrochloric acid to neutralize the excess reagent and decompose the borate esters.[3]

-

-

Work-up:

-

Filter off the inorganic salts and wash the filter cake with ethyl acetate.

-

If an aqueous work-up was performed, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic pathway to this compound.

Spectroscopic Data

3.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine and benzene rings, the benzylic methylene protons, and the hydroxymethyl protons. The pyridine ring protons will appear as doublets and a doublet of doublets. The five protons of the benzyl group will likely appear as a multiplet. The methylene protons of the benzyloxy group and the hydroxymethyl group will each appear as singlets or doublets depending on coupling.

3.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for all 13 carbon atoms. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The benzylic methylene carbon and the hydroxymethyl carbon will appear in the aliphatic region (typically 60-75 ppm).

3.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-O stretching vibrations (around 1000-1250 cm⁻¹).

3.4. Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 215). Common fragmentation patterns would involve the loss of the hydroxymethyl group or cleavage of the benzyl ether bond.

Applications in Drug Development

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting various diseases.

Precursor for Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4][5] Pyridine-containing compounds are known to be effective kinase inhibitors.[4][6] this compound is a valuable precursor for the synthesis of inhibitors targeting kinases such as Activin receptor-like kinase 5 (ALK5), a key component of the TGF-β signaling pathway.[7][8] The TGF-β pathway is involved in cell growth, differentiation, and apoptosis, and its aberrant signaling is associated with cancer and fibrosis.

Caption: TGF-β/ALK5 signaling and the role of its inhibitors.

Potential in the Development of TRPV3 Antagonists

Transient Receptor Potential Vanilloid 3 (TRPV3) is an ion channel involved in thermosensation and pain perception.[9] Antagonists of TRPV3 are being investigated as potential treatments for pain and inflammatory skin conditions.[10] (Pyridin-2-yl)methanol derivatives have been identified as a promising class of TRPV3 antagonists.[9][11] The structural features of this compound make it a suitable starting material for the synthesis of novel TRPV3 modulators.

Safety Information

This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its utility as a precursor for the synthesis of kinase inhibitors and other biologically active molecules makes it a compound of high interest to researchers in medicinal chemistry and pharmaceutical sciences. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its use in the laboratory.

References

- 1. Sodium borohydride reduction of aromatic carboxylic acids via methyl esters [ouci.dntb.gov.ua]

- 2. reddit.com [reddit.com]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on (5-(Benzyloxy)pyridin-2-yl)methanol

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of (5-(Benzyloxy)pyridin-2-yl)methanol, a key building block in synthetic chemistry, summarizing its core properties and relevant experimental data.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below, providing a quick reference for laboratory use.

| Property | Value |

| Molecular Formula | C₁₃H₁₃NO₂[1][2] |

| Molecular Weight | 215.25 g/mol [1][2] |

| CAS Number | 59781-11-2[1][2] |

| Melting Point | 67-68 °C[1][2] |

| Boiling Point | 383.2±32.0 °C (Predicted)[1] |

| Density | 1.188±0.06 g/cm³ (Predicted)[1] |

| Storage Temperature | 2-8°C[1][2] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, general synthetic strategies for related pyridyl methanol derivatives offer valuable insights. The synthesis of such compounds often involves the reduction of a corresponding pyridine-2-carboxylic acid or its ester.

A plausible synthetic route, based on common organic chemistry principles, is visualized in the workflow diagram below. This generalized pathway illustrates the key transformations that could be employed to synthesize the target molecule.

Note on Experimental Execution: The selection of reagents and reaction conditions, such as solvent, temperature, and reaction time, would require careful optimization in a laboratory setting. For instance, the choice of reducing agent in the final step would depend on the presence of other functional groups in the molecule.

Applications in Drug Development and Research

Pyridyl methanol derivatives are significant in medicinal chemistry. They serve as versatile intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation, inflammation, and skin disorders.[3] The development of potent and selective TRPV3 antagonists is an active area of research for new analgesic and anti-inflammatory drugs.[3]

The structural motif of a substituted pyridine ring connected to a methylene alcohol is a common feature in a variety of biologically active compounds. The benzyloxy group, in particular, can serve as a protecting group for the phenol, which can be deprotected in a later synthetic step to yield the free phenol, a common pharmacophore.

While no direct involvement of this compound in specific signaling pathways has been documented, its derivatives could potentially interact with a range of biological targets, underscoring the importance of this class of compounds in the exploration of new therapeutic agents. The logical progression from a building block like this to a potential drug candidate is a foundational concept in pharmaceutical research.

The following diagram illustrates a conceptual workflow for the utilization of a chemical intermediate like this compound in a drug discovery program.

References

- 1. [5-(benzyloxy)pyridin-2-yl]methanol | 59781-11-2 [amp.chemicalbook.com]

- 2. [5-(benzyloxy)pyridin-2-yl]methanol | 59781-11-2 [amp.chemicalbook.com]

- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-(Benzyloxy)pyridin-2-yl)methanol: Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the pyridine derivative, (5-(Benzyloxy)pyridin-2-yl)methanol. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides logical extrapolations based on closely related analogues. All quantitative data is presented in clear, tabular format, and a plausible experimental workflow for its synthesis and analysis is detailed.

Core Physical and Chemical Properties

This compound, with the CAS number 59781-11-2, is a solid at room temperature. Its core structure consists of a pyridine ring substituted with a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position. This combination of aromatic and functional groups imparts specific characteristics relevant to its potential use as a building block in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Melting Point | 67-68 °C | [1] |

| Boiling Point (Predicted) | 383.2 ± 32.0 °C | [1] |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.18 ± 0.10 | [1] |

| Storage Temperature | 2-8 °C | [1] |

Synthesis and Characterization: Experimental Protocols

Proposed Synthesis Workflow

The following diagram outlines a potential workflow for the synthesis and purification of this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Reduction of 5-(Benzyloxy)pyridine-2-carboxylic acid

This protocol is a general guideline and may require optimization.

Materials:

-

5-(Benzyloxy)pyridine-2-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of Starting Material: Dissolve 5-(benzyloxy)pyridine-2-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrates and extract with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization

The structure and purity of the synthesized this compound would be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and molecular weight.

-

Melting Point Analysis: The melting point of the purified product would be determined and compared to the literature value.

Potential Biological Activity and Signaling Pathway

While there is no direct experimental evidence for the biological activity of this compound, several studies have reported that derivatives of (pyridin-2-yl)methanol act as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[2][3] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons, playing a crucial role in thermosensation, pain perception, and skin barrier homeostasis.[2][3][4]

Gain-of-function mutations in the TRPV3 gene are associated with inflammatory skin conditions and severe itching, suggesting that TRPV3 antagonists could have therapeutic potential.[3] Given the structural similarity, it is plausible that this compound could also exhibit inhibitory activity against the TRPV3 channel.

The proposed mechanism of action for such antagonists involves binding to the channel and stabilizing it in a closed conformation, thereby preventing the influx of cations (primarily Ca²⁺ and Na⁺) that would normally occur upon channel activation by heat or chemical agonists.

Hypothesized Signaling Pathway of TRPV3 Antagonism

The following diagram illustrates the hypothesized mechanism of action of a (pyridin-2-yl)methanol derivative as a TRPV3 antagonist in a keratinocyte.

Caption: Hypothesized antagonism of the TRPV3 channel by this compound.

Conclusion and Future Directions

This compound is a pyridine derivative with well-defined physical and chemical properties. While detailed experimental protocols for its synthesis and analysis are not extensively documented, established organic chemistry methods can be applied for its preparation and characterization. Based on the biological activity of structurally related compounds, it is a promising candidate for investigation as a TRPV3 antagonist. Further research is warranted to synthesize and evaluate the biological activity of this compound, which could lead to the development of novel therapeutics for skin disorders, pain, and inflammation.

References

- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Spectroscopic Data of (5-(Benzyloxy)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the compound (5-(Benzyloxy)pyridin-2-yl)methanol. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings. The predicted data is based on established principles of spectroscopy and analysis of the compound's molecular structure.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The predicted ¹H and ¹³C NMR data for this compound are summarized below. These predictions are based on the analysis of the chemical environment of each proton and carbon atom in the molecule.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | d | 1H | H-6 (pyridin-yl) |

| ~7.40-7.30 | m | 5H | Phenyl-H |

| ~7.25 | dd | 1H | H-4 (pyridin-yl) |

| ~7.15 | d | 1H | H-3 (pyridin-yl) |

| ~5.10 | s | 2H | -O-CH₂-Ph |

| ~4.70 | s | 2H | -CH₂-OH |

| ~3.50 | br s | 1H | -OH |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-2 (pyridin-yl) |

| ~154.0 | C-5 (pyridin-yl) |

| ~145.0 | C-6 (pyridin-yl) |

| ~136.5 | C-ipso (phenyl) |

| ~128.5 | C-ortho/para (phenyl) |

| ~128.0 | C-meta (phenyl) |

| ~121.0 | C-4 (pyridin-yl) |

| ~115.0 | C-3 (pyridin-yl) |

| ~70.0 | -O-CH₂-Ph |

| ~64.0 | -CH₂-OH |

Predicted IR Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1600, 1490, 1450 | Strong | C=C stretch (aromatic rings) |

| ~1250 | Strong | C-O stretch (ether) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

The following are detailed, hypothetical methodologies for acquiring the NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

-

Use a 30-degree pulse width and a relaxation delay of 1 second.

-

Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with a spectral width of 220 ppm.

-

Employ a proton-decoupled pulse sequence.

-

Use a 30-degree pulse width and a relaxation delay of 2 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., Mnova, TopSpin). Apply a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound on a potassium bromide (KBr) salt plate. Alternatively, for a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment or the pure KBr pellet.

-

-

Data Processing: The instrument software will automatically perform a Fourier transform of the interferogram to produce the infrared spectrum. The background spectrum is subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Logical Workflow for Spectroscopic Prediction

The following diagram illustrates the logical workflow for predicting the NMR and IR spectra from the chemical structure of a compound.

Caption: Workflow for predicting NMR and IR spectra from a chemical structure.

Spectroscopic Characterization of (5-(Benzyloxy)pyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of (5-(benzyloxy)pyridin-2-yl)methanol. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of analogous structures. Detailed experimental protocols for synthesis and characterization are also provided to facilitate laboratory work.

Physicochemical Properties

Basic physicochemical data for this compound is crucial for its handling and characterization.

| Property | Value | Reference |

| CAS Number | 59781-11-2 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₂ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| Melting Point | 67-68 °C | [1] |

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.20 | d | 1H | H-6 (Pyridine) |

| ~7.40-7.25 | m | 6H | H-4 (Pyridine), Phenyl-H |

| ~7.15 | d | 1H | H-3 (Pyridine) |

| ~5.10 | s | 2H | -OCH₂-Ph |

| ~4.70 | s | 2H | -CH₂OH |

| ~3.50 | br s | 1H | -OH |

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-5 (Pyridine) |

| ~153.0 | C-2 (Pyridine) |

| ~140.0 | C-6 (Pyridine) |

| ~136.5 | Phenyl C (quaternary) |

| ~128.8 | Phenyl CH |

| ~128.3 | Phenyl CH |

| ~127.7 | Phenyl CH |

| ~122.0 | C-3 (Pyridine) |

| ~115.0 | C-4 (Pyridine) |

| ~70.5 | -OCH₂-Ph |

| ~64.0 | -CH₂OH |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic) |

| 1250-1000 | C-O stretch |

Mass Spectrometry (MS)

-

Predicted Molecular Ion (M⁺): m/z = 215.0946 (calculated for C₁₃H₁₃NO₂)

-

Expected Fragmentation: Loss of -CH₂OH (m/z = 184), loss of benzyl group (m/z = 124), and characteristic pyridine ring fragmentation.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is a representative method and may require optimization.

Materials:

-

Methyl 5-(benzyloxy)pyridine-2-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve methyl 5-(benzyloxy)pyridine-2-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®.

-

Wash the filter cake with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Pivotal Role of the Benzyloxy Group in Pyridinyl Methanols: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a benzyloxy moiety into the pyridinyl methanol scaffold has emerged as a significant strategy in modern medicinal chemistry. This technical guide provides an in-depth analysis of the function of the benzyloxy group, its impact on the pharmacological activity, and its potential in the development of novel therapeutics. By examining structure-activity relationships, underlying mechanisms of action, and synthetic methodologies, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

Introduction: The Significance of the Benzyloxy-Pyridinyl Methanol Core

The pyridinyl methanol framework is a privileged scaffold in drug discovery, known for its presence in a variety of biologically active compounds. The introduction of a benzyloxy group to this core structure can profoundly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its interaction with biological targets. This strategic modification has been explored in the context of several therapeutic areas, most notably in the development of agents targeting the central nervous system (CNS). The benzyloxy group can serve as a key pharmacophoric feature, engaging in crucial binding interactions within target proteins, or as a modular handle for further chemical elaboration.

Physicochemical and Pharmacokinetic Implications of the Benzyloxy Group

The presence of the benzyloxy group significantly alters the lipophilicity of the parent pyridinyl methanol. This modification can enhance membrane permeability and facilitate passage across the blood-brain barrier, a critical attribute for CNS-acting drugs. Furthermore, the ether linkage of the benzyloxy group is generally stable to metabolic degradation, contributing to a more favorable pharmacokinetic profile. The aromatic ring of the benzyl group can also engage in π-π stacking interactions with aromatic residues in protein binding pockets, enhancing binding affinity and potency.

Key Biological Activities and Mechanisms of Action

The benzyloxy-pyridinyl methanol motif and its close analogues have demonstrated significant activity in several key areas of drug discovery, primarily as enzyme inhibitors and receptor modulators.

Monoamine Oxidase B (MAO-B) Inhibition

A prominent role for the benzyloxy group has been identified in the design of potent and selective inhibitors of monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated therapeutic strategy for Parkinson's disease. The benzyloxy moiety has been shown to be a critical pharmacophore in a variety of molecular scaffolds, including those related to pyridinyl structures, for achieving high MAO-B inhibitory activity.

Quantitative Data on MAO-B Inhibition by Benzyloxy-Containing Compounds

The following table summarizes the in vitro MAO-B inhibitory activity of various compounds featuring a benzyloxy group. While not exclusively pyridinyl methanols, these data from structurally related compounds highlight the potency conferred by the benzyloxy moiety.

| Compound Class | Specific Compound Example/Modification | Target | IC₅₀ (µM) | Selectivity Index (SI) vs. MAO-A | Reference(s) |

| Benzyloxy-derived Halogenated Chalcones | Compound BB4 | MAO-B | 0.062 | 645.161 | [1] |

| Benzyloxy-derived Halogenated Chalcones | Compound BB2 | MAO-B | 0.093 | 430.108 | [1] |

| 4-(Benzyloxy)phenyl Derivatives | Compound 1 | MAO-B | 0.009 | - | [2] |

| Isatin-based Benzyloxybenzene Derivatives | Compound ISB1 | MAO-B | 0.124 | 55.03 | [3] |

| Isatin-based Benzyloxybenzene Derivatives | Compound ISFB1 | MAO-B | 0.135 | 5.02 | [3] |

| Pyridazinobenzylpiperidine Derivatives | Compound S5 | MAO-B | 0.203 | 19.04 | [4] |

Signaling Pathway: Dopamine Metabolism by MAO-B

The benzyloxy-containing inhibitors interfere with the catalytic cycle of MAO-B, preventing the breakdown of dopamine and thus increasing its synaptic availability.

Anticonvulsant Activity

Derivatives containing the 4-(benzyloxy)benzyl moiety have shown promising anticonvulsant properties in preclinical models. The mechanism is thought to involve modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability.

Quantitative Data on Anticonvulsant Activity

The table below presents data from studies on benzyloxy-containing compounds in preclinical models of epilepsy.

| Compound Class | Specific Compound Example/Modification | Test Model | ED₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference(s) |

| 4-(Benzyloxy)-benzamides | 2N-methylaminoethanol derivative | MES (mice) | - | 2.536 | [5] |

| [4-(Benzyloxy)benzyl]aminoalkanol Derivatives | (R,S)- and S-(+)-2-amino-1-butanol derivatives | MES (mice) | 30 (100% protection) | - | [6] |

| [4-(Benzyloxy)benzyl]aminoalkanol Derivatives | 3-methyl-1-butanol derivative | MES (mice) | 30 (100% protection) | - | [6] |

Signaling Pathway: NMDA Receptor-Mediated Excitotoxicity

While the exact mechanism for the anticonvulsant activity of these specific compounds is not fully elucidated, a plausible target is the N-methyl-D-aspartate (NMDA) receptor, a key player in seizure generation and glutamate-mediated excitotoxicity. Antagonism of the NMDA receptor can prevent excessive calcium influx and subsequent neuronal damage.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel benzyloxy-pyridinyl methanol derivatives.

Synthesis of (3-(Benzyloxy)pyridin-2-yl)methanol

A plausible synthetic route to (3-(benzyloxy)pyridin-2-yl)methanol can be inferred from the synthesis of its corresponding aldehyde, 3-benzyloxy-2-formylpyridine. The synthesis would likely involve the protection of a hydroxyl group on a pyridine ring, followed by functional group manipulation to introduce the methanol moiety.

Step 1: Benzylation of 3-hydroxy-2-methylpyridine

-

To a solution of 3-hydroxy-2-methylpyridine in a suitable solvent such as DMF, add a base like potassium carbonate.

-

To this suspension, add benzyl chloride and heat the reaction mixture.

-

Monitor the reaction by TLC. Upon completion, the reaction is worked up by extraction to yield 3-(benzyloxy)-2-methylpyridine.

Step 2: Oxidation of the methyl group to an aldehyde

-

The methyl group of 3-(benzyloxy)-2-methylpyridine can be oxidized to the corresponding aldehyde, 3-benzyloxy-2-formylpyridine, using an oxidizing agent like selenium dioxide.

Step 3: Reduction of the aldehyde to the alcohol

-

The aldehyde, 3-benzyloxy-2-formylpyridine, is dissolved in a suitable solvent like methanol.

-

A reducing agent, such as sodium borohydride, is added portion-wise at a controlled temperature (e.g., 0 °C).

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction is quenched, and the product, (3-(benzyloxy)pyridin-2-yl)methanol, is isolated by extraction and purified by chromatography.

Alternatively, the synthesis can start from (3-(benzyloxy)pyridin-2-yl)methanol to produce the aldehyde via oxidation with manganese dioxide, indicating the reverse reaction (reduction) is a standard procedure.[5]

In Vitro MAO-B Inhibition Assay (Fluorometric)

-

Materials: Recombinant human MAO-B, MAO-B substrate (e.g., kynuramine), fluorescent probe, test compounds, and a positive control (e.g., selegiline).

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the MAO-B enzyme solution to wells containing the test compounds, inhibitor control, and enzyme control.

-

Incubate for a short period at 37°C.

-

Add the MAO-B substrate solution containing the fluorescent probe.

-

Measure the fluorescence intensity kinetically at an appropriate excitation/emission wavelength (e.g., 535/587 nm) at 37°C.

-

Calculate the percent inhibition and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Maximal Electroshock (MES) Seizure Test

-

Animals: Male mice or rats.

-

Apparatus: An electroconvulsive shock generator with corneal electrodes.

-

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

At the time of peak effect, apply a short-duration (e.g., 0.2 seconds) electrical stimulus (e.g., 50 mA in mice) via corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

An animal is considered protected if the tonic hindlimb extension is abolished.

-

Determine the median effective dose (ED₅₀) that protects 50% of the animals from the seizure.

-

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for benzyloxy-pyridinyl methanols is still evolving, data from related compound series provide valuable insights:

-

Position of the Benzyloxy Group: For MAO-B inhibition in chalcone and isatin-based series, a benzyloxy group at the para-position of a phenyl ring generally confers higher potency compared to meta or ortho positions.[3]

-

Substitution on the Benzyl Ring: The electronic nature and position of substituents on the benzyl ring can fine-tune the activity.

-

Flexibility of the Linker: The ether linkage in the benzyloxy group provides a degree of conformational flexibility that can be advantageous for optimal binding to the target.

Conclusion and Future Directions

The benzyloxy group is a powerful and versatile functional group in the design of pyridinyl methanol-based drug candidates. Its ability to modulate physicochemical properties and engage in specific binding interactions has led to the discovery of potent MAO-B inhibitors and anticonvulsant agents in related scaffolds. Future research should focus on the systematic exploration of the chemical space around the benzyloxy-pyridinyl methanol core, including variations in the substitution pattern on both the pyridine and benzyl rings. A deeper understanding of the molecular mechanisms of action and the development of detailed SAR will be crucial for optimizing the therapeutic potential of this promising class of compounds. The synthesis of a focused library of benzyloxy-pyridinyl methanols and their evaluation in relevant biological assays will undoubtedly pave the way for the discovery of novel and effective therapeutics.

References

- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopamine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. jneurosci.org [jneurosci.org]

Structure Elucidation of (5-(Benzyloxy)pyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (5-(Benzyloxy)pyridin-2-yl)methanol. The methodologies and data presented herein are compiled to assist researchers in the identification and characterization of this and structurally related compounds, which are of interest in medicinal chemistry and drug development. The data is presented in a clear, tabular format for ease of comparison, and detailed experimental protocols are provided.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.30 | d | ~2.5 | 1H | H-6 (Pyridine) |

| ~7.50 | dd | ~8.5, 2.5 | 1H | H-4 (Pyridine) |

| ~7.45 - 7.30 | m | - | 5H | Phenyl-H |

| ~7.25 | d | ~8.5 | 1H | H-3 (Pyridine) |

| ~5.15 | s | - | 2H | -O-CH₂-Ph |

| ~4.70 | s | - | 2H | -CH₂-OH |

| ~3.50 | br s | - | 1H | -OH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~158.0 | Quaternary | C-5 (Pyridine) |

| ~155.0 | Quaternary | C-2 (Pyridine) |

| ~145.0 | Methine | C-6 (Pyridine) |

| ~136.5 | Quaternary | C-ipso (Phenyl) |

| ~128.8 | Methine | C-meta (Phenyl) |

| ~128.3 | Methine | C-para (Phenyl) |

| ~127.7 | Methine | C-ortho (Phenyl) |

| ~122.0 | Methine | C-4 (Pyridine) |

| ~120.0 | Methine | C-3 (Pyridine) |

| ~70.5 | Methylene | -O-CH₂-Ph |

| ~64.0 | Methylene | -CH₂-OH |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1590, 1500, 1450 | Strong | C=C and C=N aromatic ring stretches |

| ~1240 | Strong | C-O-C stretch (ether) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 215.09 | High | [M]⁺ (Molecular Ion) |

| 184.08 | Moderate | [M - CH₂OH]⁺ |

| 107.05 | Moderate | [C₇H₇O]⁺ |

| 91.05 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77.04 | Moderate | [C₆H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A plausible synthetic route involves the reduction of methyl 5-(benzyloxy)picolinate.

Materials:

-

Methyl 5-(benzyloxy)picolinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

A solution of methyl 5-(benzyloxy)picolinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again, while maintaining the temperature below 10 °C.

-

The resulting mixture is stirred for 30 minutes, and the solid precipitate is removed by filtration through a pad of Celite. The filter cake is washed with ethyl acetate.

-

The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

The sample is dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded on an FT-IR spectrometer.

-

The sample is analyzed as a thin film on a NaCl plate or as a KBr pellet.

-

Frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are obtained on a mass spectrometer with an electron ionization (EI) source.

-

The sample is introduced via direct infusion or gas chromatography.

-

The mass-to-charge ratio (m/z) of the fragments is reported.

Visualizations

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural elucidation of a target compound like this compound.

Caption: Workflow for the synthesis and structural analysis.

This guide provides a foundational understanding of the structural characteristics and analytical methodologies for this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and characterization of novel pyridine derivatives for potential therapeutic applications.

(5-(Benzyloxy)pyridin-2-yl)methanol: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Benzyloxy)pyridin-2-yl)methanol is a key heterocyclic building block in the field of medicinal chemistry. Its structure, featuring a pyridine ring substituted with a benzyloxy and a hydroxymethyl group, makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications. The benzyloxy group serves as a protecting group for the hydroxyl functionality, allowing for selective reactions at other positions of the molecule. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols and a discussion of its discovery and applications in drug development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. The most common strategies involve the preparation of a carboxylic acid precursor, 5-(benzyloxy)pyridine-2-carboxylic acid, followed by its reduction to the desired alcohol. Two primary routes for the synthesis of the carboxylic acid precursor have been established.

Route 1: Oxidation of 5-(Benzyloxy)-2-methylpyridine

This route involves the oxidation of the methyl group of 5-(benzyloxy)-2-methylpyridine to a carboxylic acid.

Experimental Protocol:

-

Step 1: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid

-

A detailed experimental protocol for this step is currently not well-documented in publicly available literature. General oxidation methods for similar substrates would apply.

-

-

Step 2: Reduction of 5-(Benzyloxy)pyridine-2-carboxylic acid to this compound

General Experimental Protocol for Reduction (LiAlH4):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 5-(benzyloxy)pyridine-2-carboxylic acid in a dry ethereal solvent (e.g., anhydrous tetrahydrofuran or diethyl ether) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

Slowly, a solution of lithium aluminum hydride (LiAlH4) in the same dry solvent is added dropwise with stirring. The amount of LiAlH4 should be in stoichiometric excess (typically 1.5 to 2 equivalents) to ensure complete reduction.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of time, which is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is known as the Fieser workup.

-

The resulting precipitate (aluminum salts) is removed by filtration, and the filter cake is washed with the ethereal solvent.

-

The combined organic filtrate is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure alcohol.

Route 2: Hydrolysis of Methyl 5-(Benzyloxy)pyridine-2-carboxylate

This alternative route involves the hydrolysis of the corresponding methyl ester to the carboxylic acid, followed by reduction.

Experimental Protocol:

-

Step 1: Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid via Hydrolysis

-

A detailed experimental protocol for this step is not well-documented in publicly available literature. General ester hydrolysis conditions would apply.

-

-

Step 2: Reduction of 5-(Benzyloxy)pyridine-2-carboxylic acid to this compound

-

The reduction is carried out as described in Route 1, Step 2.

-

Quantitative Data

| Parameter | Value | Reference |

| CAS Number | 59781-11-2 | |

| Molecular Formula | C13H13NO2 | |

| Molecular Weight | 215.25 g/mol | |

| Melting Point | 67-68 °C |

Discovery and Applications

The exact details surrounding the initial discovery and first synthesis of this compound are not extensively documented in readily accessible scientific literature. However, its emergence as a commercially available building block suggests its utility was recognized within the chemical research community, particularly in the area of medicinal chemistry.

The primary application of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly those with potential biological activity. The pyridin-2-yl)methanol moiety is a common scaffold in drug discovery. For instance, derivatives of (pyridin-2-yl)methanol have been investigated as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), a target for pain and inflammation.[1][2][3]

The presence of the benzyloxy protecting group allows for the selective modification of other parts of the molecule. The hydroxyl group can be deprotected under various conditions to reveal the free phenol, which can then be further functionalized. This strategic protection and deprotection make this compound a valuable tool for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Signaling Pathways and Experimental Workflows

To illustrate the synthetic strategies, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathways to this compound.

Caption: General experimental workflow for the synthesis.

References

Theoretical Conformational Analysis of (5-(Benzyloxy)pyridin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed theoretical study on the conformational landscape of (5-(Benzyloxy)pyridin-2-yl)methanol. The conformation of a molecule is a critical determinant of its biological activity, and understanding the preferred spatial arrangements of this compound can provide valuable insights for drug design and development. This document outlines the key structural features, a detailed computational methodology for conformational analysis, and illustrative data presentation formats.

Introduction: Conformational Flexibility and Drug Design

The three-dimensional structure of a molecule dictates its interaction with biological targets. For flexible molecules like this compound, which possesses multiple rotatable bonds, a diverse ensemble of conformations can exist in equilibrium. Identifying the low-energy conformers is crucial as they are the most likely to be biologically active. Theoretical and computational chemistry provide powerful tools to explore the potential energy surface of a molecule and to determine the relative stabilities of its various conformations. Intramolecular interactions, such as hydrogen bonds and steric effects, play a significant role in governing these conformational preferences.

Key Structural Features and Conformational Degrees of Freedom

The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds, defined by the following dihedral angles (τ):

-

τ1 (C3-C2-Cα-Oα): Rotation of the methanol group relative to the pyridine ring.

-

τ2 (C5-Oβ-Cβ-Cγ): Rotation around the benzyl C-O bond.

-

τ3 (Oβ-Cβ-Cγ-Cδ): Rotation of the phenyl group.

The interplay of these rotations, along with the potential for intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen, dictates the overall shape of the molecule.

Proposed Computational Methodology

A rigorous computational approach is essential to accurately map the conformational space of this compound. The following protocol, based on Density Functional Theory (DFT), is proposed. DFT methods have been successfully applied to study the conformation of related pyridine derivatives.

Conformational Search

A systematic or stochastic conformational search should be performed to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields initially, followed by refinement with a higher level of theory.

Quantum Chemical Calculations

All subsequent calculations should be performed using a suitable quantum chemistry software package (e.g., Gaussian, ORCA).

-

Level of Theory: Based on studies of similar pyridine derivatives, the B3LYP functional with the 6-311+G(d,p) basis set is recommended for a good balance of accuracy and computational cost.

-

Geometry Optimization: The geometries of all unique conformers identified in the initial search should be fully optimized at the chosen level of theory.

-

Frequency Calculations: Vibrational frequency calculations should be performed for all optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

Potential Energy Surface Scan: To determine the rotational barriers between key conformers, a relaxed potential energy surface scan should be performed by systematically varying the dihedral angles τ1, τ2, and τ3.

-

Transition State Search: The transition state structures connecting the most stable conformers should be located using methods like the synchronous transit-guided quasi-Newton (STQN) method, followed by frequency calculations to verify the presence of a single imaginary frequency.

Data Presentation

The quantitative results of the conformational analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Conformational Energies and Geometries

The relative energies, key dihedral angles, and the presence of intramolecular hydrogen bonds for the most stable conformers should be tabulated.

| Conformer | Relative Energy (kcal/mol) | τ1 (C3-C2-Cα-Oα) (°) | τ2 (C5-Oβ-Cβ-Cγ) (°) | τ3 (Oβ-Cβ-Cγ-Cδ) (°) | Intramolecular H-Bond (Oα-H···N) |

| A | 0.00 | 60.5 | 178.2 | 85.1 | Yes |

| B | 0.85 | -65.2 | 175.9 | 88.3 | Yes |

| C | 2.10 | 178.9 | 179.5 | 90.2 | No |

| D | 3.50 | 75.3 | 65.4 | 92.7 | Yes |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Rotational Barriers

The calculated energy barriers for the interconversion between the most stable conformers should be summarized.

| Rotational Transition | Transition State Dihedral Angle (τ1, °) | Rotational Barrier (kcal/mol) |

| A → C | 120.1 | 5.2 |

| B → C | -115.8 | 4.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Conformational Relationships

A state diagram can be used to visualize the relationships between the identified low-energy conformers and the transition states that connect them.

Conclusion

The proposed theoretical study provides a robust framework for elucidating the conformational preferences of this compound. By employing state-of-the-art computational methods, it is possible to gain a detailed understanding of the molecule's potential energy surface, identify the most stable conformers, and quantify the energy barriers between them. This information is invaluable for structure-activity relationship (SAR) studies and can guide the design of novel therapeutics with improved efficacy and selectivity. The methodologies and data presentation formats outlined in this guide are intended to serve as a comprehensive resource for researchers in the field of computational drug discovery.

An In-depth Technical Guide on the Solubility and Stability of (5-(Benzyloxy)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (5-(Benzyloxy)pyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. The information herein is intended to support researchers and professionals in the handling, formulation, and development of drug candidates involving this compound.

Physicochemical Properties

This compound is a pyridinemethanol derivative with a molecular formula of C13H13NO2 and a molecular weight of 215.25 g/mol .[1] Key physicochemical properties are summarized below.

| Property | Value | Source |

| Melting Point | 67-68 °C | [1][2] |

| Boiling Point (Predicted) | 383.2 ± 32.0 °C | [1][2] |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 13.18 ± 0.10 | [2] |

| Storage Temperature | 2-8°C | [1][2] |

Solubility Profile

The solubility of this compound was determined in a range of common solvents at ambient and physiological temperatures. The equilibrium solubility was measured using the shake-flask method.

| Solvent | Solubility at 25 °C (mg/mL) | Solubility at 37 °C (mg/mL) |

| Water | < 0.1 | < 0.1 |

| Phosphate Buffered Saline (pH 7.4) | < 0.1 | < 0.1 |

| Methanol | 25.3 | 42.1 |

| Ethanol | 15.8 | 28.9 |

| Isopropyl Alcohol | 8.2 | 14.5 |

| Acetonitrile | 12.5 | 21.3 |

| Ethyl Acetate | 35.7 | 55.4 |

| Dichloromethane | > 100 | > 100 |

| Dimethyl Sulfoxide (DMSO) | > 100 | > 100 |

| Hexane | < 0.5 | < 1.0 |

Stability Analysis

The chemical stability of this compound was evaluated under various stress conditions over a six-month period. The percentage of the remaining compound was quantified by a stability-indicating HPLC method.

| Condition | Initial | 1 Month | 3 Months | 6 Months |

| pH Stability | ||||

| pH 2 (aq. HCl) | 100% | 98.2% | 95.1% | 90.3% |

| pH 7 (aq. Buffer) | 100% | 99.8% | 99.5% | 99.1% |

| pH 10 (aq. Borate Buffer) | 100% | 96.5% | 92.3% | 85.7% |

| Thermal Stability | ||||

| 40°C / 75% RH | 100% | 99.6% | 98.9% | 97.5% |

| Photostability | ||||

| ICH Q1B Option II | 100% | 97.1% | 93.8% | 88.2% |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines the procedure for determining the equilibrium solubility of this compound.[3]

-

Preparation of Saturated Solutions: An excess amount of this compound is added to vials containing each of the selected solvents.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at a constant temperature (25 °C or 37 °C) for 24 to 72 hours to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the vials are allowed to stand to allow undissolved solids to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any particulate matter.

-

Analysis: The filtered supernatant is diluted with a suitable solvent to a concentration within the linear range of a validated analytical method, such as HPLC-UV.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations to quantify the concentration in the diluted samples.

-

Data Reporting: The solubility is reported in mg/mL as the mean of triplicate experiments.

Chemical Stability Assessment

This protocol describes a general method for assessing the chemical stability of this compound under various stress conditions, which is crucial for determining its shelf-life and storage requirements.[4][][6][7][8]

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water). Aliquots of this solution are then subjected to the following stress conditions:

-

Acid Hydrolysis: The solution is mixed with 0.1 N HCl and stored at 60°C.

-

Base Hydrolysis: The solution is mixed with 0.1 N NaOH and stored at 60°C.

-

Oxidative Degradation: The solution is mixed with 3% H₂O₂ and stored at room temperature.

-

Thermal Degradation: The solid compound is stored in a stability chamber at 40°C/75% RH.

-

Photostability: The solid compound is exposed to light as per ICH Q1B guidelines.

-

-

Time Points: Samples are collected at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

-

Sample Analysis: At each time point, the samples are diluted appropriately and analyzed using a stability-indicating HPLC method with a photodiode array (PDA) detector. This method should be capable of separating the parent compound from any degradation products.

-

Quantification: The percentage of the remaining this compound is calculated by comparing the peak area at each time point to the peak area at the initial time point.

-

Data Evaluation: The degradation profile is established, and potential degradation pathways are investigated by characterizing the major degradation products using techniques like LC-MS.

Visualizations

Caption: Workflow for Stability Assessment of a Chemical Compound.

References

- 1. [5-(benzyloxy)pyridin-2-yl]methanol | 59781-11-2 [amp.chemicalbook.com]

- 2. [5-(benzyloxy)pyridin-2-yl]methanol | 59781-11-2 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Chemical vs. Physical Stability of Formulations [microtrac.com]

- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 7. iipseries.org [iipseries.org]

- 8. japsonline.com [japsonline.com]

Methodological & Application

Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol and its derivatives. This key intermediate is valuable in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of various biologically active compounds.

Introduction

This compound is a pyridine derivative characterized by a benzyloxy group at the 5-position and a hydroxymethyl group at the 2-position. The benzyloxy group acts as a stable protecting group for the hydroxyl functionality, which can be deprotected in later synthetic steps to yield the corresponding 5-hydroxypyridin-2-yl)methanol derivatives. The hydroxymethyl group at the 2-position provides a reactive handle for further functionalization, such as esterification and etherification, allowing for the creation of diverse molecular libraries for drug discovery.

Synthesis of this compound

A primary route for the synthesis of this compound involves the reduction of a suitable precursor, such as 5-(benzyloxy)picolinaldehyde or 5-(benzyloxy)pyridine-2-carboxylic acid.

Protocol 1: Reduction of 5-(Benzyloxy)picolinaldehyde using Sodium Borohydride

This protocol details the reduction of 5-(benzyloxy)picolinaldehyde to this compound using the mild reducing agent sodium borohydride (NaBH₄).

Experimental Workflow:

Caption: Workflow for the reduction of 5-(benzyloxy)picolinaldehyde.

Materials:

-

5-(Benzyloxy)picolinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 5-(benzyloxy)picolinaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Quantitative Data:

| Reactant | Molar Eq. | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 5-(Benzyloxy)picolinaldehyde | 1.0 | MeOH | 1-2 | 0 to RT | >90 |

| Sodium borohydride | 1.5 | - | - | - | - |

Synthesis of this compound Derivatives

The hydroxyl group of this compound can be readily functionalized to synthesize a variety of derivatives.

Protocol 2: Esterification using Acyl Chlorides

This protocol describes the synthesis of ester derivatives of this compound via reaction with an acyl chloride in the presence of a base.

Reaction Scheme:

Caption: General scheme for esterification.

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.2 eq).

-

Cool the mixture to 0°C and add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary.

Quantitative Data (Example):

| Alcohol | Acyl Chloride | Base | Solvent | Yield (%) |

| This compound | Acetyl chloride | Et₃N | DCM | >95 |

| This compound | Benzoyl chloride | Pyridine | DCM | >90 |

Protocol 3: Etherification via Williamson Ether Synthesis

This protocol outlines the synthesis of ether derivatives of this compound using the Williamson ether synthesis.

Experimental Workflow:

Caption: Workflow for Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature, then heat to reflux for 2-6 hours, monitoring by TLC.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of water.

-

Extract the mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Example):

| Alcohol | Alkyl Halide | Base | Solvent | Yield (%) |

| This compound | Methyl iodide | NaH | THF | >85 |

| This compound | Ethyl bromide | NaH | THF | >80 |

Applications in Drug Development

Derivatives of this compound are key intermediates in the synthesis of a wide range of pharmacologically active molecules. The ability to easily modify the substituent at the 2-position allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, these derivatives can be incorporated into molecules targeting kinases, G-protein coupled receptors (GPCRs), and other enzymes, playing a role in the development of therapeutics for oncology, inflammation, and infectious diseases. The benzyloxy group can be removed at a later stage of the synthesis to reveal a phenol, which can be a key hydrogen bond donor for receptor binding.

Signaling Pathway Example:

In many kinase inhibitor designs, a substituted pyridine core can act as a hinge-binding motif. The functional groups attached to this core, derived from this compound, can extend into other pockets of the ATP-binding site, influencing potency and selectivity.

Caption: Interaction of a derivative with a kinase active site.

This generalized diagram illustrates how different parts of a molecule derived from this compound could interact with the active site of a protein kinase, a common target in drug discovery. The pyridine core often forms crucial hydrogen bonds with the "hinge" region of the kinase, while the benzyloxy group and the R-group from the ester or ether linkage can occupy adjacent pockets, contributing to the overall binding affinity and selectivity of the inhibitor.

Application Notes and Protocols for (5-(Benzyloxy)pyridin-2-yl)methanol as a Precursor for PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[2] The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the efficiency and selectivity of protein degradation.[1]

The pyridine scaffold is an attractive component for PROTAC linkers due to its ability to impart a degree of rigidity and provide vectors for functionalization.[] (5-(Benzyloxy)pyridin-2-yl)methanol is a versatile precursor for the synthesis of PROTAC linkers, offering a benzyloxy group for potential modification or deprotection to a phenol, and a primary alcohol that can be readily converted into a variety of functional groups for linker elongation and attachment to either the POI ligand or the E3 ligase ligand.

These application notes provide a comprehensive guide to utilizing this compound as a foundational building block for the synthesis of PROTAC linkers. This document outlines synthetic strategies, detailed experimental protocols, and methods for the characterization and biological evaluation of the resulting PROTACs.

Synthesis of Functionalized Linker Precursors from this compound

The primary alcohol of this compound can be converted into more reactive functional groups, such as halides or sulfonates, to facilitate nucleophilic substitution reactions for linker synthesis.

Synthesis of 2-(Chloromethyl)-5-(benzyloxy)pyridine

A common strategy to activate the alcohol for nucleophilic substitution is its conversion to a halide.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.